(S)-5,7-bis(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5,7-bis(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a compound that features prominently in the field of organic chemistry due to its unique structural properties. The presence of trifluoromethyl groups enhances its chemical stability and biological activity, making it a valuable compound for various applications in pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5,7-bis(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves multiple steps. One common method includes the trifluoromethylation of a suitable precursor, followed by amination and subsequent hydrochloride salt formation. The reaction conditions often involve the use of trifluoromethylating agents such as trifluoromethyltrimethylsilane in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-5,7-bis(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The trifluoromethyl groups can participate in substitution reactions, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The conditions vary depending on the desired reaction, often involving specific temperatures and solvents .
Major Products
The major products formed from these reactions include various trifluoromethylated derivatives and amine compounds, which can be further utilized in different chemical syntheses .
Scientific Research Applications
(S)-5,7-bis(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals due to its stability and reactivity
Mechanism of Action
The mechanism of action of (S)-5,7-bis(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: Another trifluoromethylated compound used as an antidepressant.
Trifluoperazine: A trifluoromethyl phenothiazine derivative used as an antipsychotic.
Tamsulosin: A compound with a similar trifluoromethyl group used to treat benign prostatic hyperplasia .
Uniqueness
(S)-5,7-bis(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to its specific structural configuration and the presence of two trifluoromethyl groups, which confer enhanced stability and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C12H11F6N |
---|---|
Molecular Weight |
283.21 g/mol |
IUPAC Name |
(1S)-5,7-bis(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C12H11F6N/c13-11(14,15)6-4-8-7(2-1-3-10(8)19)9(5-6)12(16,17)18/h4-5,10H,1-3,19H2/t10-/m0/s1 |
InChI Key |
ZTNOXXFRYIJVMK-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C(=CC(=C2)C(F)(F)F)C(F)(F)F)N |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC(=C2)C(F)(F)F)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.